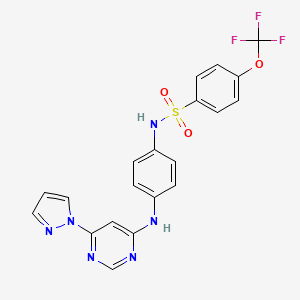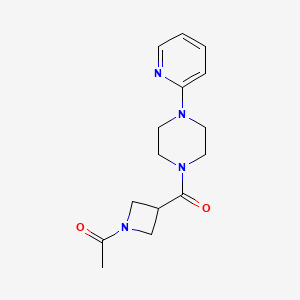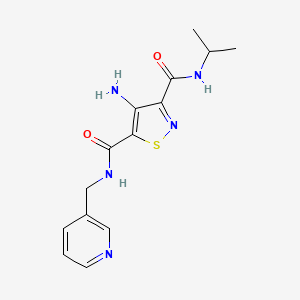![molecular formula C15H17NO2 B2865838 N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide CAS No. 2411269-70-8](/img/structure/B2865838.png)
N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MAB-CHMINACA, and it belongs to the synthetic cannabinoid class of drugs. MAB-CHMINACA is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana. This compound has been synthesized by various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Mécanisme D'action
MAB-CHMINACA exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates the receptors, leading to the release of various neurotransmitters such as dopamine and serotonin. This, in turn, leads to the psychoactive effects of the compound, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
MAB-CHMINACA has been shown to have various biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. In addition, MAB-CHMINACA has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MAB-CHMINACA has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, one of the main limitations of MAB-CHMINACA is its potential for abuse and dependence, making it difficult to use in human studies.
Orientations Futures
There are several future directions for the research on MAB-CHMINACA. One of the main directions is the development of more potent and selective synthetic cannabinoids for the treatment of various neurological and psychiatric disorders. In addition, the development of biosynthetic methods for producing MAB-CHMINACA could lead to more sustainable and cost-effective production of the compound. Finally, further research is needed to understand the long-term effects of MAB-CHMINACA on the body and its potential for abuse and dependence.
Conclusion:
In conclusion, MAB-CHMINACA is a potent synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized by various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of MAB-CHMINACA for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
MAB-CHMINACA can be synthesized by various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of various reagents and solvents to produce the compound. Biosynthesis, on the other hand, involves the use of living organisms such as bacteria and fungi to produce the compound. The most common method of synthesizing MAB-CHMINACA is through a reaction between 2-methoxyphenylcyclobutane carboxylic acid and but-2-yn-1-amine in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
MAB-CHMINACA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. This compound has been found to have potent analgesic, anti-inflammatory, and anti-cancer properties. In addition, MAB-CHMINACA has been shown to have potential applications in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[1-(2-methoxyphenyl)cyclobutyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-7-14(17)16-15(10-6-11-15)12-8-4-5-9-13(12)18-2/h4-5,8-9H,6,10-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNPWAPACHKGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-1-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2865756.png)
![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2865757.png)

![N-(4-acetylphenyl)-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2865759.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2865761.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B2865764.png)
![1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2865767.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2865768.png)
![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-octylpurine-2,6-dione](/img/structure/B2865771.png)
![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2865772.png)
![Ethyl 5-(2-cyclopentylacetamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865773.png)
![1-(4-Methoxyphenyl)-4-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B2865775.png)

